

2-Hydroxy-2-phenylacetohydrazide chemical properties

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetohydrazide

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An In-Depth Technical Guide to the Chemical Properties of **2-Hydroxy-2-phenylacetohydrazide**

Introduction

2-Hydroxy-2-phenylacetohydrazide, commonly known as mandelic acid hydrazide, is an aromatic alpha-hydroxy acid derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure uniquely combines a chiral center, a secondary hydroxyl group, a phenyl ring, and a reactive hydrazide moiety. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic compounds.[4] Furthermore, derivatives of this scaffold have demonstrated a range of biological activities, positioning it as a valuable starting point for drug discovery and development programs.[4]

This technical guide provides a comprehensive overview of the core chemical properties of **2-Hydroxy-2-phenylacetohydrazide**, designed for researchers, scientists, and professionals in drug development. It covers its synthesis, physicochemical characteristics, spectroscopic profile, and key reactivity, offering field-proven insights into its handling and application.

Molecular Structure and Identification

The foundational properties of **2-Hydroxy-2-phenylacetohydrazide** are dictated by its molecular architecture. Understanding its structure is key to predicting its reactivity and

behavior in different chemical environments.

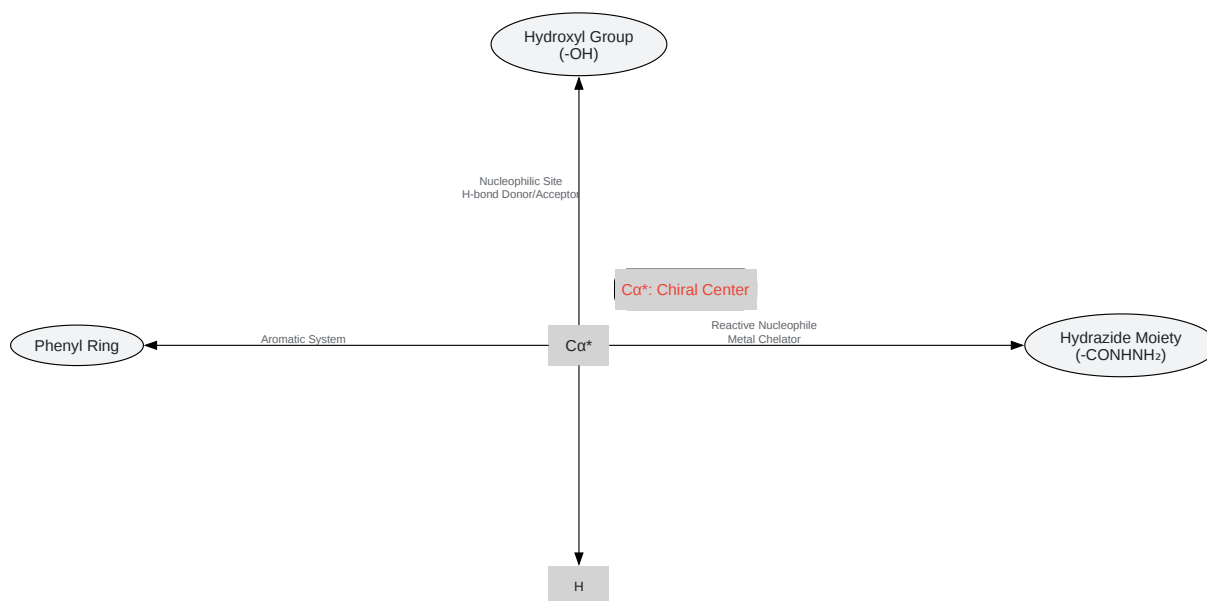
Chemical Identifiers

For unambiguous identification, the following identifiers are associated with **2-Hydroxy-2-phenylacetohydrazide**:

Identifier	Value	Source(s)
IUPAC Name	2-hydroxy-2-phenylacetohydrazide	[1]
Common Names	Mandelic acid hydrazide, Mandelhydrazide	[1] [2] [5]
CAS Number	2443-66-5	[1] [5] [6] [7]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [5] [7] [8]
Molecular Weight	166.18 g/mol	[1] [5]
SMILES	<chem>C1=CC=C(C(=C1)C(C(=O)NN)O</chem>	[1]
InChIKey	FWTGUGVETHVGTL-UHFFFAOYSA-N	[1]

Key Structural Features

The molecule's functionality is derived from four primary components: the phenyl ring, the benzylic hydroxyl group, the chiral center at the alpha-carbon, and the terminal hydrazide group.



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Caption: Core functional components of **2-Hydroxy-2-phenylacetohydrazide**.

Synthesis and Purification

The most common and efficient synthesis of **2-Hydroxy-2-phenylacetohydrazide** involves the hydrazinolysis of a mandelic acid ester. This method is favored for its high yield and relatively straightforward procedure.

Synthetic Strategy

The retrosynthetic analysis points to a simple disconnection at the amide bond, identifying methyl or ethyl mandelate and hydrazine hydrate as the logical starting materials. The ester is chosen over the carboxylic acid to avoid a competitive acid-base reaction with the basic hydrazine, thereby ensuring the nucleophilic attack proceeds efficiently.

Experimental Protocol: Synthesis from Methyl Mandelate

This protocol describes a standard laboratory-scale synthesis. The self-validating nature of this procedure lies in the distinct physical properties of the product compared to the starting materials, allowing for confirmation through simple melting point analysis and TLC.

Materials:

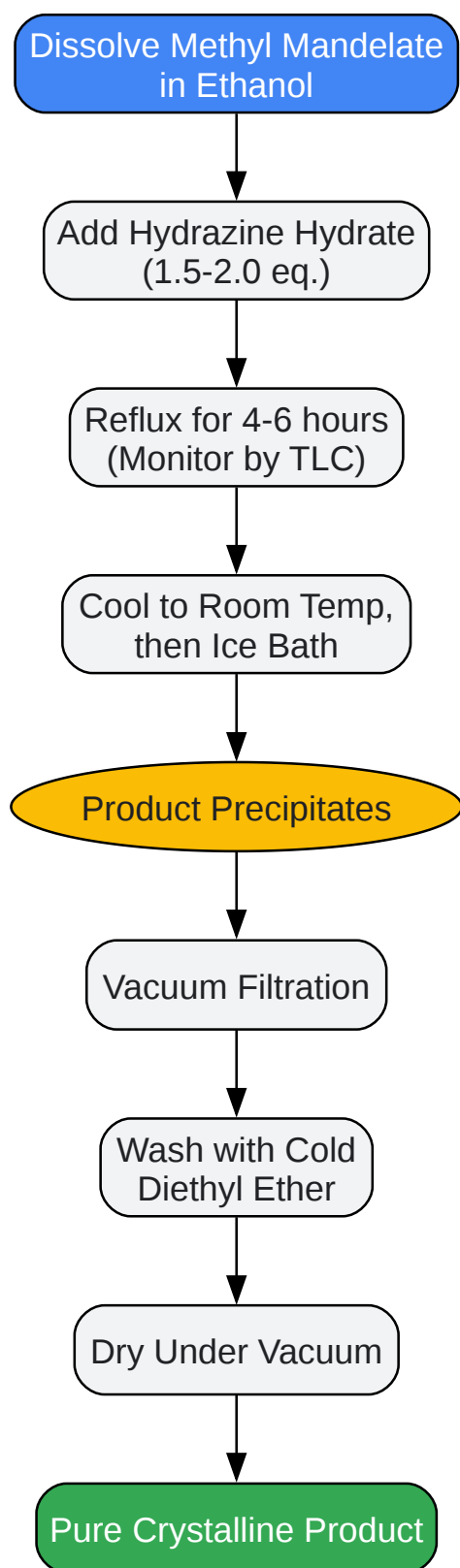
- Methyl mandelate
- Hydrazine hydrate (64-80% solution)
- Ethanol (absolute)
- Diethyl ether (anhydrous)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl mandelate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).
- **Addition of Hydrazine:** While stirring at room temperature, add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution. The excess hydrazine ensures the complete conversion of the ester.
- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), visualizing with UV light or potassium permanganate stain. The disappearance of the starting ester spot indicates completion.
- **Isolation:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will precipitate as a white solid.
- **Purification:** Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

- Drying: Dry the purified **2-Hydroxy-2-phenylacetohydrazide** under vacuum to obtain a fine, white crystalline powder. A typical yield is in the range of 85-95%.

Synthesis Workflow Diagram



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Caption: Standard workflow for the synthesis of **2-Hydroxy-2-phenylacetohydrazide**.

Physicochemical Properties

The physical properties of **2-Hydroxy-2-phenylacetohydrazide** are essential for its handling, storage, and application in further synthetic steps.

Property	Value	Source(s)
Appearance	White crystalline solid/powder	[9]
Melting Point	134-136 °C	[3][5]
Boiling Point	420.9 ± 38.0 °C (Predicted)	[5]
Density	1.277 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	12.07 ± 0.36 (Predicted)	[5]
Solubility	Soluble in water and polar organic solvents like ethanol.	[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule. The expected data from primary techniques are summarized below.

Technique	Characteristic Features
^1H NMR	~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C ₆ H ₅).~5.0 ppm: Singlet, 1H (Methine proton, -CH(OH)).~5.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).~4.3 ppm: Broad singlet, 2H (Amine protons, -NH ₂).~9.2 ppm: Broad singlet, 1H (Amide proton, -CONH-).
^{13}C NMR	~174 ppm: Carbonyl carbon (C=O).~140 ppm: Quaternary aromatic carbon.~126-129 ppm: Aromatic carbons (CH).~75 ppm: Alpha-carbon (-CH(OH)).
IR (cm ⁻¹)	3200-3400: Broad O-H and N-H stretching.~3050: Aromatic C-H stretching.~1650: Strong C=O stretching (Amide I band).~1550: N-H bending (Amide II band).
Mass Spec (EI)	m/z 166: Molecular ion peak [M] ⁺ .m/z 149: Loss of NH ₃ .m/z 121: Loss of -CONHNH ₂ .m/z 107: Phenyl-CH(OH) fragment.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl and amide/amine protons are D₂O exchangeable.

Chemical Reactivity and Mechanistic Considerations

The molecule's reactivity is dominated by the nucleophilic character of the hydrazide moiety and the functionality of the hydroxyl group.

Reactivity of the Hydrazide Moiety

The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it the primary site for reactions such as condensation and acylation.

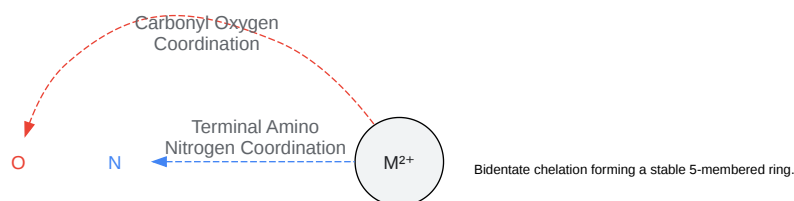
- **Condensation with Carbonyls:** In the presence of an acid catalyst, it readily reacts with aldehydes and ketones to form stable hydrazone derivatives.^[10] This reaction is a cornerstone for building more complex molecular scaffolds used in medicinal chemistry.
- **Oxidation:** The hydrazide group can be oxidized to form various products. For instance, oxidation of related aryl hydrazides with reagents like hexachloroiridate(IV) can lead to the corresponding carboxylic acid.^[11]
- **Nucleophilic Acyl Substitution:** It can react with acyl chlorides or anhydrides to form diacylhydrazines.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification with carboxylic acids (e.g., under Fischer-Speier conditions) or acylation with acyl chlorides in the presence of a non-nucleophilic base.

Coordination Chemistry

2-Hydroxy-2-phenylacetohydrazide can act as a bidentate ligand in coordination chemistry, chelating to metal ions. Chelation typically occurs through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring with the metal center. This property is exploited in the synthesis of novel metal-organic complexes with potential catalytic or biological applications.



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Caption: Chelation of a metal ion (M^{2+}) by **2-Hydroxy-2-phenylacetohydrazide**.

Applications in Research and Development

The unique structural features of **2-Hydroxy-2-phenylacetohydrazide** make it a valuable intermediate in several areas of chemical research.

- **Precursor for Heterocyclic Synthesis:** It is a key synthon for constructing heterocyclic scaffolds like oxadiazoles, pyrazoles, and triazoles, which are privileged structures in many drug molecules.^[4]
- **Scaffold in Medicinal Chemistry:** The core structure is present in various compounds investigated for therapeutic potential. Derivatives have been studied for anticancer and antimicrobial activities, where the hydrazide moiety often plays a crucial role in binding to enzyme active sites.^[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Hydroxy-2-phenylacetohydrazide** is classified as a hazardous substance.^[1]

- **Hazard Statements:**
 - H315: Causes skin irritation.^{[1][5]}
 - H319: Causes serious eye irritation.^{[1][5]}
 - H335: May cause respiratory irritation.^{[1][5]}
- **Precautionary Measures:**
 - Wear suitable protective clothing, gloves, and eye/face protection (P280).^[5]
 - Avoid breathing dust/fume/gas/mist/vapors/spray (P261).^[1]
 - Use only outdoors or in a well-ventilated area.

- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[5]

Conclusion

2-Hydroxy-2-phenylacetohydrazide is a highly functionalized and versatile molecule. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity profile make it an important tool for synthetic chemists. Its utility as a precursor for biologically active heterocycles and as a ligand in coordination chemistry underscores its continuing relevance in both academic research and the pharmaceutical industry. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe application.

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